(1H-indol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
(1H-indol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that features an indole moiety, a pyrazine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-indol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of amino alcohols or amino acids.
Coupling Reactions: The final step involves coupling the indole, pyrazine, and pyrrolidine moieties using appropriate coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the pyrazine ring, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrrolidine ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Oxidized derivatives of the indole moiety.
Reduction Products: Reduced derivatives of the pyrazine ring.
Substitution Products: Substituted derivatives of the pyrrolidine ring.
Scientific Research Applications
Chemistry
In chemistry, (1H-indol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a potential lead compound for the development of new medications.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific functionalities.
Mechanism of Action
The mechanism of action of (1H-indol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (1H-indol-5-yl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone
- (1H-indol-5-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone
- (1H-indol-5-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone
Uniqueness
(1H-indol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties
Biological Activity
The compound (1H-indol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features an indole moiety linked to a pyrrolidine ring via a pyrazine-derived ether group. Its structure can be represented as follows:
Antimicrobial Activity
Recent studies indicate that derivatives of pyrazole and indole compounds often exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains. A study evaluating similar indole derivatives demonstrated their effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli, suggesting that the indole structure may enhance membrane permeability, leading to cell lysis .
Anticancer Properties
The indole scaffold has been extensively studied for its anticancer potential. Research has shown that compounds containing indole and pyrazole moieties can inhibit cancer cell proliferation. For example, a series of indole-pyrazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines, with some exhibiting IC50 values in the micromolar range . The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
The biological activity of this compound may be attributed to several mechanisms:
- Serotonin Receptor Modulation : Indoles are known to interact with serotonin receptors, potentially influencing mood and anxiety pathways.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as xanthine oxidase, leading to reduced oxidative stress .
- Cell Membrane Disruption : The amphiphilic nature of the compound may facilitate its incorporation into lipid membranes, disrupting cellular integrity and leading to cell death.
Study 1: Antimicrobial Efficacy
A study published in Antimicrobial Agents and Chemotherapy evaluated a series of pyrazole derivatives for their antimicrobial activity. Among them, compounds structurally related to this compound exhibited promising results against multiple pathogenic fungi and bacteria, suggesting broad-spectrum activity .
Study 2: Anticancer Activity
In a preclinical trial assessing the anticancer properties of indole-pyrazole derivatives, researchers found that one particular derivative significantly inhibited tumor growth in xenograft models. The study highlighted the compound's ability to induce apoptosis in cancer cells via mitochondrial pathways .
Properties
IUPAC Name |
1H-indol-5-yl-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-17(13-1-2-15-12(9-13)3-5-19-15)21-8-4-14(11-21)23-16-10-18-6-7-20-16/h1-3,5-7,9-10,14,19H,4,8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEWHTCFIOCFLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CC4=C(C=C3)NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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